molecular formula C9H11ClN2O B2507342 2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol CAS No. 2197600-98-7

2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol

Cat. No.: B2507342
CAS No.: 2197600-98-7
M. Wt: 198.65
InChI Key: PWKSZENQAYRRKD-UHFFFAOYSA-N
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Description

2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol is a chemical compound that features a cyclobutane ring substituted with a hydroxyl group and an amino group attached to a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol typically involves the reaction of 3-chloropyridine-2-amine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack of the amine on the carbonyl group of cyclobutanone. The reaction mixture is then subjected to reflux conditions to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chloropyridine moiety can be reduced to form a substituted pyridine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-[(3-Chloropyridin-2-yl)amino]cyclobutanone.

    Reduction: Formation of 2-[(3-Aminopyridin-2-yl)amino]cyclobutan-1-ol.

    Substitution: Formation of 2-[(3-Substituted-pyridin-2-yl)amino]cyclobutan-1-ol derivatives.

Scientific Research Applications

2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-chloropyridine: A related compound with similar structural features but lacking the cyclobutane ring.

    2-Chloropyridin-3-amine: Another similar compound with a different substitution pattern on the pyridine ring.

Uniqueness

2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol is unique due to the presence of both a cyclobutane ring and a chloropyridine moiety, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(3-chloropyridin-2-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-6-2-1-5-11-9(6)12-7-3-4-8(7)13/h1-2,5,7-8,13H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKSZENQAYRRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=C(C=CC=N2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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